molecular formula C11H10N2O2 B3047473 3-(2-oxopropyl)quinoxalin-2(1H)-one CAS No. 14003-37-3

3-(2-oxopropyl)quinoxalin-2(1H)-one

Cat. No. B3047473
CAS RN: 14003-37-3
M. Wt: 202.21 g/mol
InChI Key: UVTUSDIBTPDTDI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(2-oxopropyl)quinoxalin-2(1H)-one is a heterocyclic compound that has been widely studied for its potential applications in scientific research. This compound is also known as PQ and is a member of the quinoxaline family of compounds. PQ has been found to possess various biological activities, including anticancer, antiviral, and antibacterial properties.

Scientific Research Applications

Synthesis Methods

3-(2-oxopropyl)quinoxalin-2(1H)-one and related quinoxaline derivatives are synthesized through various methods, contributing significantly to organic chemistry and pharmaceutical research. One approach involves the metal-free C3-alkoxycarbonylation of quinoxalin-2(1H)-ones using carbazates as eco-friendly ester sources, facilitating the efficient preparation of quinoxaline-3-carbonyl compounds under mild conditions (Xie et al., 2019). Another innovative method is the metal-free visible-light-induced C–H/C–H cross-dehydrogenative-coupling of quinoxalin-2(H)-ones with simple ethers, offering a practical way to synthesize 3-oxyalkylated quinoxalin-2(1H)-ones (Wei et al., 2018).

Chemical Modifications and Applications

Quinoxalin-2(1H)-ones undergo various chemical modifications, expanding their utility in developing new compounds with potential applications in drug discovery and materials science. The palladium(II)-catalyzed oxidative arylation with arylboronic acids allows for the construction of diverse quinoxalin-2(1H)-one backbones, compatible with a wide range of functional groups (Carrër et al., 2013). Similarly, copper-catalyzed direct oxidative amidation under microwave irradiation presents a novel protocol for 3-amidated quinoxalin-2(1H)-ones formation (Yuan et al., 2019).

Green Chemistry Approaches

Recent studies emphasize environmentally friendly techniques for synthesizing and modifying quinoxalin-2(1H)-ones. For instance, a visible-light-promoted acridine red catalyzed aerobic oxidative decarboxylative acylation offers a mild and facile strategy to synthesize 3-acyl quinoxalin-2(1H)-ones, showcasing excellent functional group compatibility (Bao et al., 2020). Additionally, visible-light-initiated cross-dehydrogenative coupling using ambient air as an oxidant underlines the shift towards metal-free and strong oxidant-free conditions in synthesizing N-acylated 3-aminoquinoxalin-2(1H)-ones (Xie et al., 2019).

properties

IUPAC Name

3-(2-oxopropyl)-1H-quinoxalin-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10N2O2/c1-7(14)6-10-11(15)13-9-5-3-2-4-8(9)12-10/h2-5H,6H2,1H3,(H,13,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UVTUSDIBTPDTDI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)CC1=NC2=CC=CC=C2NC1=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60930697
Record name 3-(2-Oxopropyl)quinoxalin-2(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60930697
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

202.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(2-oxopropyl)quinoxalin-2(1H)-one

CAS RN

14003-37-3
Record name NSC99074
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=99074
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 3-(2-Oxopropyl)quinoxalin-2(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60930697
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-(3-HYDROXY-QUINOXALIN-2-YL)-PROPAN-2-ONE
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-(2-oxopropyl)quinoxalin-2(1H)-one
Reactant of Route 2
3-(2-oxopropyl)quinoxalin-2(1H)-one
Reactant of Route 3
Reactant of Route 3
3-(2-oxopropyl)quinoxalin-2(1H)-one
Reactant of Route 4
3-(2-oxopropyl)quinoxalin-2(1H)-one
Reactant of Route 5
3-(2-oxopropyl)quinoxalin-2(1H)-one
Reactant of Route 6
3-(2-oxopropyl)quinoxalin-2(1H)-one

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.